molecular formula C12H13N3O2S B135515 3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide CAS No. 88918-76-7

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide

Cat. No.: B135515
CAS No.: 88918-76-7
M. Wt: 263.32 g/mol
InChI Key: HYBOCMIZDNGJEY-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a cyanomethyl group, a methyl group, and a methanesulfonamide group attached to the indole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the indole ring followed by the introduction of the cyanomethyl group through a cyanomethylation reaction. The methanesulfonamide group is then introduced via sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide involves its interaction with specific molecular targets. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The indole ring can interact with aromatic residues in proteins, enhancing binding affinity. The methanesulfonamide group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyanomethyl)-N-methyl-1H-indole-5-sulfonamide
  • 3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonate
  • 3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonyl chloride

Uniqueness

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts specific chemical properties such as increased solubility and reactivity. This makes it a valuable compound for various chemical and biological applications, distinguishing it from other similar compounds that may lack this functional group.

Properties

IUPAC Name

1-[3-(cyanomethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-14-18(16,17)8-9-2-3-12-11(6-9)10(4-5-13)7-15-12/h2-3,6-7,14-15H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBOCMIZDNGJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of the product from stage (a) (0.7 g) in polyphosphate ester (7 g) and chlorform (14 ml) was heated at reflux for 5 min. and then poured onto ice. The resulting suspension was stirred with ice for 20 min., then extracted with chloroform (4×20 ml) and the extract dried. Solvent was then removed and the residue purified by column chromatography (G). The title compound was obtained as a reddish semi-solid (0.38 g) which was impure and was employed directly in the next stage.
Name
product
Quantity
0.7 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphate ester
Quantity
7 g
Type
solvent
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

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